(3S4R)-3-{[(4-CHLOROPHENYL)METHYL]AMINO}-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S4R)-3-{[(4-CHLOROPHENYL)METHYL]AMINO}-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydrothiophene ring, a sulfonyl group, and various substituents, including a chlorobenzyl and a fluoromethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S4R)-3-{[(4-CHLOROPHENYL)METHYL]AMINO}-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Substitution Reactions: The chlorobenzyl and fluoromethylphenyl groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups, potentially leading to the formation of thiols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, influencing the reactivity and selectivity of catalysts.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and potential therapeutic applications.
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Research into its biological activity could lead to the development of new drugs for various diseases.
Diagnostic Tools: The compound may be used in the development of diagnostic agents for imaging or detecting specific biological targets.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Polymer Production: Its functional groups may be utilized in the production of specialized polymers.
Mechanism of Action
The mechanism of action of (3S4R)-3-{[(4-CHLOROPHENYL)METHYL]AMINO}-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-N-(4-chlorobenzyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine: Lacks the 1,1-dioxide group.
(3S4R)-3-{[(4-CHLOROPHENYL)METHYL]AMINO}-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE: Contains different substituents on the aromatic rings.
Uniqueness
The presence of the 1,1-dioxide group and the specific stereochemistry of this compound distinguishes it from similar compounds. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-N-[(4-chlorophenyl)methyl]-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO4S2/c1-12-8-15(6-7-16(12)20)27(24,25)18-11-26(22,23)10-17(18)21-9-13-2-4-14(19)5-3-13/h2-8,17-18,21H,9-11H2,1H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRZWUYTMLCDIO-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.